molecular formula C15H25ClFNSi B1681673 Silperisone hydrochloride CAS No. 140944-30-5

Silperisone hydrochloride

Cat. No. B1681673
Key on ui cas rn: 140944-30-5
M. Wt: 301.90 g/mol
InChI Key: VGKGHWXDGBFJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05198446

Procedure details

After adding 32.7 g of piperidine to a solution containing 32.5 g of chloromethyl-dimethyl-(4-fluorobenzyl)-silane in 40 ml of xylene, the reaction mixture is refluxed for 6 hours under stirring, then the precipitated piperidine hydrochloride is filtered at 20° C. and washed in 3 portions with a total of 60 ml of benzene. The filtration is combined with the benzene washings and washed in 3 portions with a total of 150 ml of water and the organic phase is dried over anhydrous magnesium sulfate. After filtering the drying agent, the filtrate is evaporated to solvent-free to give the crude name compound as an oily liquid in the base form in a yield of 40 g. This crude product is purified by distillation under reduced pressure to give the title compound in a yield of 36.8 g (92%) with a boiling point of 97°-98° C./0.5 torr.
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
chloromethyl-dimethyl-(4-fluorobenzyl)-silane
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:7][CH2:8][Si:9]([CH3:19])([CH3:18])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1>C1(C)C(C)=CC=CC=1>[ClH:7].[CH3:8][Si:9]([CH2:19][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)([CH3:18])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
32.7 g
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
chloromethyl-dimethyl-(4-fluorobenzyl)-silane
Quantity
32.5 g
Type
reactant
Smiles
ClC[Si](CC1=CC=C(C=C1)F)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the precipitated piperidine hydrochloride is filtered at 20° C.
WASH
Type
WASH
Details
washed in 3 portions with a total of 60 ml of benzene
FILTRATION
Type
FILTRATION
Details
The filtration
WASH
Type
WASH
Details
washed in 3 portions with a total of 150 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering the drying agent
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to solvent-free
CUSTOM
Type
CUSTOM
Details
to give the crude name compound as an oily liquid in the base form in a yield of 40 g
DISTILLATION
Type
DISTILLATION
Details
This crude product is purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.C[Si](CC1=CC=C(C=C1)F)(C)CN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.